6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one (synonym: 6-(4-chlorophenyl)-2-phenacylpyridazin-3-one; molecular formula C₁₈H₁₃ClN₂O₂; MW = 324.76 g/mol; ChemDiv compound ID Y044-1090) is a fully aromatic, achiral pyridazin-3(2H)-one derivative. It belongs to a broad class of heterocyclic scaffolds that have been extensively investigated as privileged structures in medicinal chemistry for targets including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), acetylcholinesterase/butyrylcholinesterase (AChE/BChE), and monoamine oxidase (MAO).

Molecular Formula C18H13ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B6100597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
Molecular FormulaC18H13ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2
InChIKeyAOPFNBRQSJGQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one: Chemotype Profile and Sourcing Context


6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one (synonym: 6-(4-chlorophenyl)-2-phenacylpyridazin-3-one; molecular formula C₁₈H₁₃ClN₂O₂; MW = 324.76 g/mol; ChemDiv compound ID Y044-1090) is a fully aromatic, achiral pyridazin-3(2H)-one derivative. It belongs to a broad class of heterocyclic scaffolds that have been extensively investigated as privileged structures in medicinal chemistry for targets including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), acetylcholinesterase/butyrylcholinesterase (AChE/BChE), and monoamine oxidase (MAO) [1]. The compound is currently listed as a screening compound in the ChemDiv catalogue (available stock ~11 mg) and is not yet the subject of dedicated published structure–activity relationship (SAR) studies . Its primary procurement value therefore lies in its potential as a starting point for analogue-by-catalogue exploration or as a reference standard within a broader pyridazinone-focused screening campaign.

Why 6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one Cannot Be Interchanged with Generic Pyridazinone Analogs


Although the pyridazin-3(2H)-one scaffold is shared across numerous screening libraries, small structural alterations at the 6-aryl and N2 positions produce profound shifts in target engagement, selectivity, and physicochemical behavior. Published SAR data demonstrate that moving the chlorine substituent from the para to the ortho position, replacing the 4-chlorophenyl group with an unsubstituted phenyl ring, or deleting the N2-phenacyl moiety altogether can dramatically alter potency against enzymes such as AChE, BChE, and COX-2 [1]. The 4-chlorophenyl substituent in particular has been empirically associated with enhanced anti-inflammatory potency relative to other halogen-substituted or unsubstituted phenyl analogues in multiple pyridazinone series [2]. Consequently, treating any generic pyridazinone as a direct replacement for the title compound without verifying these substituent-specific effects risks introducing uncontrolled variability in screening data and invalidating SAR conclusions.

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one: Comparator-Based Data Guide


AChE/BChE Inhibitory Potency: N2-Phenacyl Substitution Is Essential for Low Nanomolar Ki Values

In a series of N-substituted (p-chlorophenyl)pyridazin-3(2H)-one derivatives evaluated as AChE/BChE inhibitors, N2-substituted compounds achieved Ki values of 10.2 ± 4.0–20.9 ± 7.6 nM for AChE and 0.70 ± 0.34–1.67 ± 1.12 nM for BChE, with the best compound (5e) outperforming the reference drug Tacrine on AChE [1]. In contrast, the non-N2-substituted parent compound 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) has no reported cholinesterase inhibitory activity at comparable concentrations, and its primary reported activity is antibacterial with no nanomolar enzyme inhibition data available . This indicates that the N2-phenacyl group is a critical pharmacophoric element for achieving potent cholinesterase engagement.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease Cholinesterase inhibition

COX-2 Selectivity Advantage: The 4-Chlorophenyl Substituent Enhances Selectivity Index vs. Unsubstituted Phenyl Analogues

In a series of pyridazinone-based COX-2 inhibitors, the most selective compounds bearing aryl/heteroaryl substituents at position 6 achieved COX-2 IC₅₀ values in the 15.56–19.77 nM range, with selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 24–38, which were 1.4–2.2 fold higher than the SI of celecoxib (SI = 17) [1]. Independent SAR studies have demonstrated that p-chlorophenyl-substituted pyridazinones exhibit the most potent anti-inflammatory activity compared to other halogen-substituted or unsubstituted phenyl derivatives [2]. The 4-chlorophenyl group thus provides a quantifiable selectivity advantage over the 6-phenyl analogue 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CAS 63900-49-2, MW = 290.3 g/mol), for which no COX-2 selectivity data have been reported .

COX-2 inhibition Selectivity index Anti-inflammatory Pyridazinone SAR

Physicochemical Differentiation: LogP and Molecular Weight Distinguish the Title Compound from Lighter Pyridazinone Screening Candidates

The title compound has a computed logP of 3.40 and a molecular weight of 324.76 g/mol . The 6-phenyl analogue 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CAS 63900-49-2) has a molecular weight of 290.3 g/mol and lacks the electron-withdrawing chlorine substituent, which would be expected to reduce its logP by approximately 0.5–0.7 units based on Hansch π constants . The 6-(4-bromophenyl) analogue (CAS 1005455-31-1, MW = 369.2 g/mol) is heavier and more lipophilic . This intermediate lipophilicity (logP ~3.4) places the title compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, while offering sufficient hydrophobicity for passive membrane permeation. The chlorine atom also provides a unique heavy-atom signature detectable by mass spectrometry, facilitating analytical differentiation in mixture screens .

Lipophilicity LogP Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: Para-Chlorophenyl vs. Ortho-Chlorophenyl Substitution Alters Target Binding Geometry

The title compound bears a chlorine atom at the para position of the 6-phenyl ring. The ortho-chlorophenyl regioisomer, 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one (CAS 1232798-06-9, MW = 324.8 g/mol), is commercially available but differs in the spatial orientation of the chlorine substituent . In related pyridazinone series evaluated for cholinesterase inhibition, the position of substituents on the phenyl ring significantly influenced both enzyme inhibitory potency and binding mode in molecular docking studies (PDB ID: 1ACJ for AChE; BChE crystal structure) [1]. The para-chloro orientation may facilitate optimal hydrophobic pocket occupancy in enzyme active sites that is sterically precluded by ortho-substitution, although no direct head-to-head comparison between these two specific regioisomers has been published.

Regioisomerism Structure–activity relationship Molecular docking Target engagement

In Vivo Anti-Inflammatory Potential: p-Chlorophenyl-Substituted Pyridazinones Show the Most Potent Activity in Carrageenan-Induced Edema Models

In a systematic evaluation of pyridazinone derivatives bearing acetic acid hydrazide moieties, compounds containing a p-chlorophenyl group substitution on the aromatic ring exhibited the most potent anti-inflammatory activity in the carrageenan-induced paw edema model [1]. Furthermore, pyridazinone-based selective COX-2 inhibitors with electron-withdrawing aryl substituents at position 6 demonstrated superior in vivo anti-inflammatory efficacy relative to both indomethacin and celecoxib, with no gastric ulcerogenic effect observed for the most selective compounds (SI = 24–38) [2]. In contrast, indomethacin treatment resulted in significant gastric mucosal damage. Although the title compound itself has not been assessed in these specific in vivo models, the presence of the 4-chlorophenyl substituent places it within the substructure space empirically associated with the most favorable efficacy-to-gastric-safety ratio.

In vivo anti-inflammatory Carrageenan paw edema Gastric safety Pyridazinone

Recommended Application Scenarios for 6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one Based on Evidence


Cholinesterase Inhibitor Screening for Neurodegenerative Disease Programs

The title compound, featuring the N2-phenacyl substituent that is critical for nanomolar AChE and BChE inhibition (Ki = 10.2–20.9 nM for AChE and 0.70–1.67 nM for BChE in closely related N2-substituted p-chlorophenyl pyridazinones), is a suitable screening candidate for Alzheimer's disease drug discovery programs [1]. Its para-chloro substitution pattern may confer binding advantages over ortho-substituted or unsubstituted analogues, as suggested by molecular docking studies against AChE (PDB ID: 1ACJ) [1].

Selective COX-2 Inhibitor Lead Identification and Gastric Safety Profiling

Given the established association between p-chlorophenyl-substituted pyridazinones and enhanced COX-2 selectivity (SI values of 24–38, representing 1.4–2.2 fold improvement over celecoxib) combined with reduced gastric ulcerogenicity in vivo, the title compound is well-suited for phenotypic and target-based screening campaigns aimed at identifying next-generation anti-inflammatory agents with improved gastrointestinal safety profiles [1].

Physicochemical Comparator in Pyridazinone Library Design

With a computed logP of 3.40 and MW of 324.76 g/mol, the title compound occupies a favorable intermediate physicochemical space between the lighter 6-phenyl analogue (MW = 290.3 g/mol) and the heavier 6-(4-bromophenyl) analogue (MW = 369.2 g/mol) [1]. It serves as a useful reference point for assessing the impact of halogen substitution on lipophilicity, solubility, and permeability within pyridazinone-focused compound libraries [1].

Regioisomeric Selectivity Profiling in Enzyme Inhibition Assays

The title compound's para-chlorophenyl regioisomeric identity distinguishes it from the ortho-chlorophenyl isomer (CAS 1232798-06-9, isobaric at MW = 324.8 g/mol) [1]. Parallel testing of both regioisomers in cholinesterase or COX inhibition assays can reveal the contribution of chlorine orientation to target binding, generating valuable SAR data that informs the design of more selective analogues [1].

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.